molecular formula C4H11ClN2O2 B13645088 (R)-2,4-Diaminobutanoic acid hydrochloride

(R)-2,4-Diaminobutanoic acid hydrochloride

Cat. No.: B13645088
M. Wt: 154.59 g/mol
InChI Key: BFPDKDOFOZVSLY-AENDTGMFSA-N
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Description

®-2,4-Diaminobutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2,4-Diaminobutanoic acid, which is an important intermediate in the synthesis of various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Diaminobutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as ®-2,4-Diaminobutanoic acid.

    Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2,4-Diaminobutanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

®-2,4-Diaminobutanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,4-Diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Activation: The compound binds to a receptor, triggering a signaling cascade that leads to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    Lysine Hydrochloride: Another amino acid derivative with similar structural properties.

    Ornithine Hydrochloride: An amino acid derivative used in similar applications.

Uniqueness

®-2,4-Diaminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its analogs. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

(2R)-2,4-diaminobutanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1

InChI Key

BFPDKDOFOZVSLY-AENDTGMFSA-N

Isomeric SMILES

C(CN)[C@H](C(=O)O)N.Cl

Canonical SMILES

C(CN)C(C(=O)O)N.Cl

Origin of Product

United States

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